molecular formula C8H12BrNO2 B12634569 6-bromo-N-methoxy-N-methylhexa-2,4-dienamide CAS No. 920504-63-8

6-bromo-N-methoxy-N-methylhexa-2,4-dienamide

Katalognummer: B12634569
CAS-Nummer: 920504-63-8
Molekulargewicht: 234.09 g/mol
InChI-Schlüssel: LXTOABAMDUQRSZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Bromo-N-methoxy-N-methylhexa-2,4-dienamide is a chemical compound with the molecular formula C8H9BrN2O2. It is known for its unique structure, which includes a bromine atom, a methoxy group, and a methyl group attached to a hexa-2,4-dienamide backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-N-methoxy-N-methylhexa-2,4-dienamide typically involves the bromination of a suitable precursor followed by the introduction of methoxy and methyl groups. One common method involves the reaction of 2,4-hexadienamide with bromine in the presence of a catalyst to introduce the bromine atom at the 6th position. This is followed by methylation and methoxylation reactions to obtain the final compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and subsequent functional group modifications under controlled conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

6-Bromo-N-methoxy-N-methylhexa-2,4-dienamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Wissenschaftliche Forschungsanwendungen

6-Bromo-N-methoxy-N-methylhexa-2,4-dienamide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of 6-bromo-N-methoxy-N-methylhexa-2,4-dienamide involves its interaction with specific molecular targets and pathways. The bromine atom and functional groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

6-Bromo-N-methoxy-N-methylhexa-2,4-dienamide is unique due to its hexa-2,4-dienamide backbone, which imparts distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

920504-63-8

Molekularformel

C8H12BrNO2

Molekulargewicht

234.09 g/mol

IUPAC-Name

6-bromo-N-methoxy-N-methylhexa-2,4-dienamide

InChI

InChI=1S/C8H12BrNO2/c1-10(12-2)8(11)6-4-3-5-7-9/h3-6H,7H2,1-2H3

InChI-Schlüssel

LXTOABAMDUQRSZ-UHFFFAOYSA-N

Kanonische SMILES

CN(C(=O)C=CC=CCBr)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.